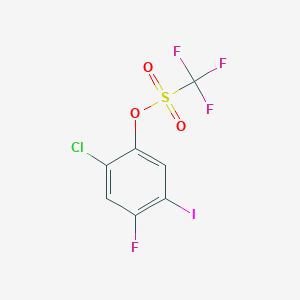

2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate

カタログ番号 B2770085

CAS番号:

1820607-92-8

分子量: 404.5

InChIキー: GFXAPLUBFWKTGQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

- Cross-Coupling Reactions Palladium-catalyzed cross-coupling reactions are a powerful tool in organic synthesis. 2-Chloro-4-fluoro-5-iodophenyl triflate serves as an excellent electrophilic coupling partner. It participates in Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing the construction of complex organic molecules with high efficiency.

- The presence of iodine and fluorine atoms makes this compound suitable for radiolabeling studies. Researchers use it as a precursor for the synthesis of radiotracers used in positron emission tomography (PET) imaging. PET tracers labeled with fluorine-18 (⁸⁸F) or iodine-123 (¹²³I) play a crucial role in visualizing biological processes and diagnosing diseases .

- Medicinal Chemistry Scientists explore 2-Chloro-4-fluoro-5-iodophenyl triflate in drug discovery. It can be incorporated into drug candidates as a bioisostere, enhancing metabolic stability, lipophilicity, and binding affinity. Medicinal chemists use it to modify pharmacokinetic properties and optimize drug-receptor interactions.

- The triflate group in this compound imparts solubility and reactivity. Researchers utilize it as a building block for functional materials. For instance, it can be incorporated into polymers, dendrimers, or liquid crystals to tailor their properties. Its unique combination of halogens allows fine-tuning of material characteristics .

- Electrophilic Aromatic Substitution Due to its electron-deficient nature, 2-Chloro-4-fluoro-5-iodophenyl triflate readily undergoes electrophilic aromatic substitution reactions. Researchers use it to introduce functional groups onto aromatic rings selectively. This reactivity is valuable in synthetic chemistry and material design.

- Agrochemicals and Pesticides The triflate moiety can be incorporated into agrochemicals and pesticides. Researchers explore its potential as a building block for novel herbicides, fungicides, or insecticides. By modifying the substituents on the phenyl ring, they aim to enhance efficacy and reduce environmental impact.

Radiochemistry and Radiolabeling

Materials Science

特性

IUPAC Name |

(2-chloro-4-fluoro-5-iodophenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF4IO3S/c8-3-1-4(9)5(13)2-6(3)16-17(14,15)7(10,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXAPLUBFWKTGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)Cl)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF4IO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2770004.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2770005.png)

![4-Chloro-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2770006.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2770011.png)

![(2S)-1-[2-Hydroxy-3-(trifluoromethyl)benzyl]-2alpha-(alpha-hydroxybenzhydryl)pyrrolidine](/img/structure/B2770012.png)

![N-(2,6-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2770016.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2770022.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B2770023.png)